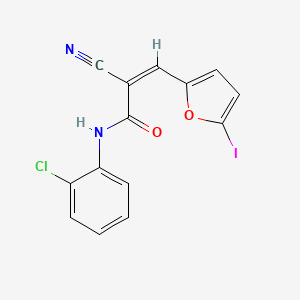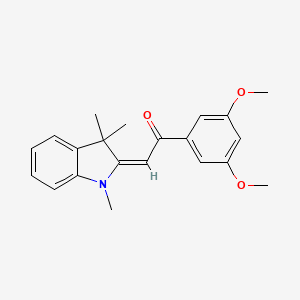
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases, which makes it an important tool for studying cellular signaling pathways.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide involves the inhibition of protein kinases. Specifically, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This leads to the disruption of cellular signaling pathways, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protein kinase inhibitor, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to inhibit other enzymes, including phosphodiesterases and phosphatases. This can lead to changes in cellular signaling and metabolism. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of protein kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide in lab experiments is its potency as a protein kinase inhibitor. This allows researchers to study cellular signaling pathways in a more precise and controlled manner. However, one limitation of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is its potential toxicity. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide. One area of interest is the development of new cancer treatments based on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's protein kinase inhibition activity. Another area of interest is the study of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's anti-inflammatory effects, which may have implications for treating autoimmune diseases. Additionally, further research is needed to fully understand N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's mechanism of action and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been used in a variety of scientific research applications. One of its most important uses is as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to many diseases, including cancer. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including JAK2, a key signaling molecule in cancer cells. This makes N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide a promising candidate for developing new cancer treatments.
Eigenschaften
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O2/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFSYDOCSJKLU-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4721888.png)


![1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4721901.png)
![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![methyl 3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4721922.png)
![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4721943.png)
![4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4721979.png)
![2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4721984.png)